4-Cyclohexyl-2-ethylaniline
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Overview
Description
4-Cyclohexyl-2-ethylaniline is an organic compound belonging to the class of anilines It features a cyclohexyl group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-ethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with cyclohexyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines and hydrocarbons.
Substitution: Nitroanilines and sulfonic acid derivatives.
Scientific Research Applications
4-Cyclohexyl-2-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-ethylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its effects are mediated through pathways involving the formation of intermediates and transition states, leading to the desired products.
Comparison with Similar Compounds
4-Ethylaniline: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the ethyl group.
Aniline: The parent compound without any alkyl substitutions.
Uniqueness: 4-Cyclohexyl-2-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-cyclohexyl-2-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h8-10,12H,2-7,15H2,1H3 |
InChI Key |
VOQYIGMQJZCORI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2CCCCC2)N |
Origin of Product |
United States |
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